Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane
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Overview
Description
Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of two tert-butyl groups, two chlorine atoms, and a 2-methylpropyl group attached to a phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane typically involves the reaction of a chlorophosphine with an organometallic reagent. One common method is the reaction of a dichlorophosphine with a Grignard reagent, such as tert-butylmagnesium chloride, under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines with different substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but with three tert-butyl groups.
Di-tert-butylphosphine oxide: An oxidized form of the compound.
Di-tert-butyl(phenyl)phosphine: Contains a phenyl group instead of a 2-methylpropyl group.
Uniqueness
Di-tert-butyl(dichloro)(2-methylpropyl)-lambda~5~-phosphane is unique due to the presence of both chlorine atoms and a 2-methylpropyl group, which confer distinct reactivity and steric properties. This makes it a valuable compound for specific catalytic and synthetic applications .
Properties
CAS No. |
112392-67-3 |
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Molecular Formula |
C12H27Cl2P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
ditert-butyl-dichloro-(2-methylpropyl)-λ5-phosphane |
InChI |
InChI=1S/C12H27Cl2P/c1-10(2)9-15(13,14,11(3,4)5)12(6,7)8/h10H,9H2,1-8H3 |
InChI Key |
VNEUXGRHURDESS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(C(C)(C)C)(C(C)(C)C)(Cl)Cl |
Origin of Product |
United States |
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